molecular formula C18H19NO3 B5523093 N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide

N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5523093
M. Wt: 297.3 g/mol
InChI Key: GMAVFCJFDIWOTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, was synthesized from m-nitro acetophenone with an overall yield of 77%, involving improvements in reduction, acetylation, and ethylation techniques (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide, such as N-(3,4-Dimethylphenyl)acetamide, reveals specific conformational features like the syn conformation of the N—H bond to certain substituents on the aromatic ring. This structural aspect influences the compound's physical and chemical properties. The molecules are often linked into infinite chains through N—H⋯O hydrogen bonding, contributing to their crystalline structure (B. Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide derivatives often include interactions with various reagents, leading to the formation of new bonds and functional groups. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized, showcasing the versatility of acetamide compounds in undergoing transformations that enhance their reactivity and potential applications (A. Nikonov et al., 2016).

Scientific Research Applications

Synthesis and Improvement Techniques

N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide demonstrates the chemical versatility and potential for modification through synthesis techniques. A detailed study outlined the synthesis process from m-nitro acetophenone, achieving an overall yield of 77%. Innovations in the synthesis process were explored, including a one-pot procedure for reduction and acetylation that yielded 85% and an ethylation reaction that replaced sodium hydride with potassium hydroxide, decreasing costs and simplifying operations. The final purity of the compound was confirmed to be over 99% by HPLC, showcasing its potential for high-yield and high-purity production suitable for various scientific applications (Gong Fenga, 2007).

Environmental and Analytical Applications

Another study highlighted the use of a related compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), as a molecular probe for detecting carbonyl compounds in water samples. This innovative approach allows for the sensitive and selective detection of trace amounts of aldehydes and ketones, demonstrating the potential of N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide derivatives in environmental monitoring and analytical chemistry (S. Houdier et al., 2000).

Potential in Pesticide Development

Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which shares structural similarities with N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide, has revealed their potential as pesticides. The study provided new powder diffraction data for these compounds, supporting their characterization and the exploration of their applications in developing more effective and specific agricultural chemicals (E. Olszewska et al., 2011).

Anticancer Drug Synthesis

Further research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide, demonstrated its synthesis and potential as an anticancer drug. Molecular docking analysis targeting the VEGFr receptor suggested its effectiveness, indicating the broader therapeutic applications of compounds within this chemical family in oncology (G. Sharma et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-7-8-17(13(2)9-12)22-11-18(21)19-16-6-4-5-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAVFCJFDIWOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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